molecular formula C10H8N2O2 B8030116 Methyl 1,7-naphthyridine-3-carboxylate

Methyl 1,7-naphthyridine-3-carboxylate

Cat. No. B8030116
M. Wt: 188.18 g/mol
InChI Key: DRVAMTALYANGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,7-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : A study by Bouzard et al. (1992) found that derivatives of naphthyridine, including the 5-methyl group, demonstrated significant in vitro and in vivo antibacterial activities. These compounds were explored for their potential as therapeutic agents (Bouzard et al., 1992).

  • Synthesis of Derivatives : Research by Baumgarten et al. (1981) involved the synthesis of benzo[f]-1,7-naphthyridines from 3-nitrolepidine, a process that may involve structures similar to Methyl 1,7-naphthyridine-3-carboxylate (Baumgarten et al., 1981).

  • Spectroscopic Studies : Santo et al. (2003) conducted spectroscopic and theoretical studies on naphthyridine derivatives, including their solvatochromism and intramolecular hydrogen-bonded structures. Such studies are critical for understanding the physical and chemical properties of these compounds (Santo et al., 2003).

  • Antimicrobial Activity : Ramesh and Sreenivasulu (2004) synthesized 2-Methyl-1,8-naphthyridine-3-carbazide from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and tested their antimicrobial activity, indicating the relevance of these compounds in developing antimicrobial agents (Ramesh & Sreenivasulu, 2004).

  • Antitumor Agents : A study by Tomita et al. (2002) explored 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antitumor activity, indicating the potential of such compounds in cancer treatment (Tomita et al., 2002).

  • Synthesis of Novel Derivatives : Other studies have focused on synthesizing various derivatives of naphthyridines, exploring their chemical properties and potential applications in different fields of medicine and chemistry (e.g., Anantoju et al., 2013; Zhang et al., 2019).

properties

IUPAC Name

methyl 1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAMTALYANGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,7-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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